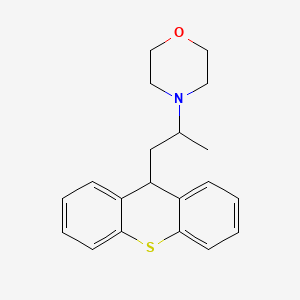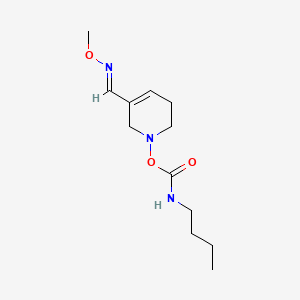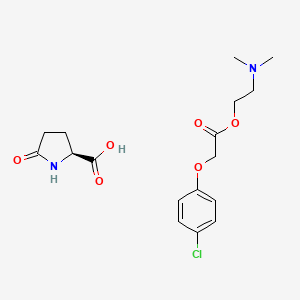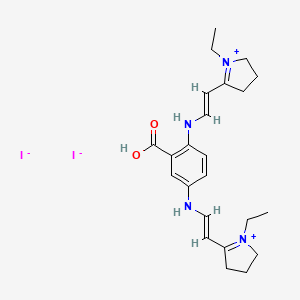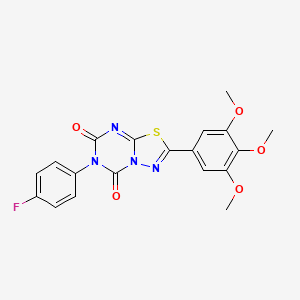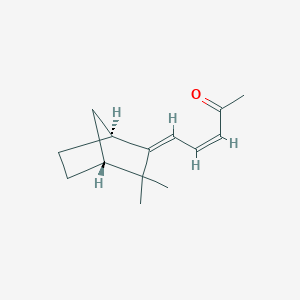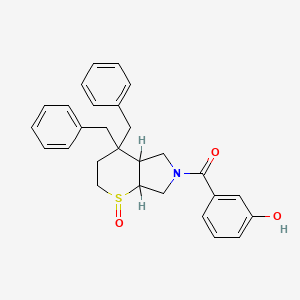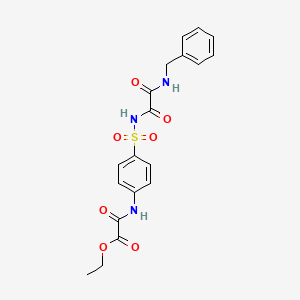
Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride is a synthetic organic compound belonging to the class of phenethylamines. This compound is characterized by the presence of a phenethylamine backbone with specific substitutions, including a methoxy group and trimethyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenethylamine as the core structure.
Methoxylation: Introduction of a methoxy group (-OCH3) at the 2-position of the phenethylamine ring.
Methylation: Addition of methyl groups (-CH3) at the N, alpha, and 5-positions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons.
Pathways Involved: It regulates monoamine neurotransmission, affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Vergleich Mit ähnlichen Verbindungen
Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride can be compared with other similar compounds in the phenethylamine class:
Phenethylamine: The parent compound with no substitutions.
Methoxyphenethylamine: Phenethylamine with a methoxy group at different positions.
Trimethylphenethylamine: Phenethylamine with methyl groups at different positions.
Uniqueness
The unique combination of methoxy and trimethyl substitutions in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
92722-93-5 |
|---|---|
Molekularformel |
C12H20ClNO |
Molekulargewicht |
229.74 g/mol |
IUPAC-Name |
1-(2-methoxy-5-methylphenyl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9-5-6-12(14-4)11(7-9)8-10(2)13-3;/h5-7,10,13H,8H2,1-4H3;1H |
InChI-Schlüssel |
VNGCUASVACQRAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)CC(C)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)

